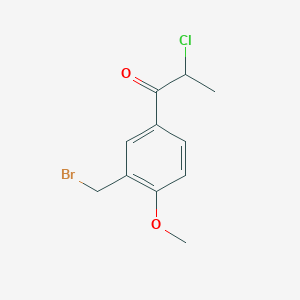

1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one

Description

1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one is a brominated and chlorinated aromatic propanone derivative. Its structure features a phenyl ring substituted with a bromomethyl group at position 3, a methoxy group at position 4, and a 2-chloropropan-1-one moiety.

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-methoxyphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClO2/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3 |

InChI Key |

GIGNFXKIYGEUEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

N-Bromosuccinimide (NBS) Method

The introduction of the bromomethyl group is typically achieved through radical bromination using NBS in the presence of a radical initiator. This method is highly effective for the selective bromination of the methyl group in appropriately substituted 4-methoxyphenyl derivatives.

Procedure:

- Dissolve the 3-methyl-4-methoxyphenyl-2-chloropropan-1-one precursor in carbon tetrachloride or ethyl acetate

- Add NBS (1.0-1.1 equivalents) and a radical initiator such as dibenzoyl peroxide (0.05-0.1 equivalents)

- Irradiate with a halogen lamp or heat at reflux for 3-5 hours

- Monitor reaction progress until the methyl precursor content is below 0.1%

- Filter off succinimide byproduct and concentrate the filtrate

- Purify by column chromatography or recrystallization

This method is preferred due to its selectivity for benzylic positions, minimizing side reactions with the methoxy group or aromatic ring.

Molecular Bromine Method

An alternative approach utilizes molecular bromine (Br2) in conjunction with a radical initiator:

Procedure:

- Dissolve the methyl precursor in chloroform or carbon tetrachloride

- Cool the solution to 0-5°C

- Add dropwise a solution of bromine (1.0 equivalent) in the same solvent

- Add catalytic amounts of azobisisobutyronitrile (AIBN) or dibenzoyl peroxide

- Gradually warm to room temperature and stir for 4-6 hours

- Quench excess bromine with sodium thiosulfate solution

- Extract with organic solvent and purify

While this method can achieve high yields, it requires careful temperature control to prevent multiple bromination and is less selective compared to the NBS method.

The introduction of the chloropropanone group can be accomplished through a two-step process involving Friedel-Crafts acylation followed by α-chlorination:

Step 1: Acylation

- Prepare a solution of 3-chloropropionyl chloride in methylene chloride

- Add to a suspension of aluminum chloride in methylene chloride and stir at ambient temperature

- Add the 4-methoxyphenyl precursor dropwise over 1 hour

- Stir at ambient temperature for 16 hours

- Pour onto ice and acidify with hydrochloric acid

- Separate and purify the propanone intermediate

Step 2: Alpha-Chlorination

- Treat the propanone intermediate with sulfuryl chloride at room temperature in an aprotic solvent

- Monitor the reaction by gas chromatography until completion

- Quench and purify to obtain the 2-chloropropan-1-one derivative

This methodology has been reported to achieve yields of approximately 85% for similar compounds.

Beta-Ketoester Route

An alternative approach utilizes a beta-ketoester intermediate:

- React 4-methoxyacetophenone with a compound like dimethyl carbonate in the presence of sodium hydride

- Isolate the resulting beta-ketoester

- Treat with sulfuryl chloride to form an alpha-chloro beta-ketoester

- Selectively reduce to obtain the 2-chloropropan-1-one derivative

This method provides better control over regioselectivity but involves additional steps compared to direct acylation.

Purification Methods

Crystallization

For purification via crystallization, the following protocol is recommended:

- Dissolve crude product in a minimal amount of hot ethanol or isopropanol

- Cool slowly to room temperature, then to 0-5°C

- Collect crystals by filtration

- Wash with cold solvent and dry under vacuum

This method typically achieves >98% purity for similar compounds.

Column Chromatography

For more challenging purifications:

- Use silica gel as the stationary phase

- Employ a gradient elution with hexane/ethyl acetate mixtures

- Monitor fractions by thin-layer chromatography

- Combine and concentrate pure fractions

Typical eluent systems include petroleum ether:ethyl acetate (15:1 v:v) or similar mixtures.

Industrial Scale Production Considerations

When scaling up the synthesis of this compound, several modifications to laboratory procedures are necessary:

Process Optimizations

- Replace batch processes with continuous flow reactions for bromination

- Implement in-line monitoring using gas chromatography or HPLC

- Utilize more environmentally benign solvents when possible

- Design closed systems for bromine and hydrogen bromide recovery

These modifications can significantly improve safety profiles and reduce environmental impact while maintaining product quality.

Alternative Synthetic Pathways

Mannich Reaction Approach

A potential alternative pathway involves a Mannich reaction followed by selective transformations:

- React 4-methoxybenzaldehyde with formaldehyde and a secondary amine

- Convert the resulting Mannich base to a quaternary ammonium salt

- Displace with bromide to introduce the bromomethyl group

- Introduce the chloropropanone moiety through organometallic chemistry

While this approach offers potential advantages in selectivity, it requires more steps and specialized reagents.

Halogen Exchange Method

For cases where direct bromination proves challenging, a halogen exchange process may be employed:

- Introduce a chloromethyl group at the 3-position using chloromethylation conditions

- Exchange chlorine for bromine using a Finkelstein reaction with sodium bromide in acetone

- Introduce the chloropropanone moiety separately

This method can be advantageous when selective bromination is difficult to achieve.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| NBS/Radical Initiator | High selectivity, mild conditions | Requires careful control of equivalents | 70-85% |

| Molecular Bromine | Rapid reaction, inexpensive reagents | Lower selectivity, handling hazards | 65-80% |

| Friedel-Crafts Route | Well-established, reliable | Moisture sensitive, Lewis acid waste | 75-85% |

| Beta-Ketoester Route | High regioselectivity | More steps, lower atom economy | 65-75% |

| One-Pot Approach | Fewer isolations, higher throughput | Challenging optimization | 60-80% |

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s bioactivity and physicochemical properties are influenced by substituent electronegativity, position, and chain length. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- The methoxy group increases polarity compared to methyl-substituted analogs (e.g., ).

- Thermal Stability: Bromine and chlorine substituents may lower melting/boiling points compared to non-halogenated analogs due to increased molecular weight and halogen-halogen interactions.

Biological Activity

1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one is an organic compound notable for its unique combination of functional groups, which include a bromomethyl group, a methoxyphenyl group, and a chloropropanone moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications in medicinal chemistry.

- Molecular Formula : C11H12BrClO2

- Molecular Weight : Approximately 291.57 g/mol

The presence of the bromomethyl and methoxyphenyl groups enhances the compound's reactivity and potential interactions with biological macromolecules, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies suggest that compounds with similar structures often demonstrate antimicrobial properties. The bromomethyl group may facilitate interactions with microbial targets, enhancing the compound's effectiveness against various pathogens.

- Mechanism of Action : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies.

- Cell Line Studies : Research indicates that compounds structurally related to this one can inhibit cell proliferation in cancer cell lines. For instance, similar compounds have shown effectiveness in reducing the expression levels of anti-apoptotic proteins, thereby triggering apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, providing a deeper understanding of its mechanisms and efficacy.

Table 1: Summary of Biological Activities

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The synthetic pathway often includes:

- Formation of the bromomethyl group.

- Introduction of the methoxyphenyl group.

- Finalization with chloropropanone moiety.

Optimizing these steps can lead to improved yields, making the compound more accessible for research and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:

- Step 1 : Bromination of 4-methoxyphenyl precursors using bromine in chloroform under controlled temperature (0–5°C) to avoid over-halogenation .

- Step 2 : Chloropropanone introduction via Friedel-Crafts acylation with chloroacetyl chloride, catalyzed by AlCl₃ in anhydrous dichloromethane .

Key variables : Reaction temperature (exothermic risks), stoichiometry of bromine (excess leads to di-/tri-substituted byproducts), and purification methods (column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm, while the 2-chloropropanone moiety shows a doublet for the methyl group (δ 1.5–1.7 ppm) coupled to the carbonyl carbon .

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Br and C-Cl stretches appear at 600–700 cm⁻¹ and 500–550 cm⁻¹, respectively .

Validation : Cross-referencing with X-ray crystallography data ensures unambiguous assignment .

Q. What are the common reactivity patterns of the bromomethyl and chloropropanone groups in this compound?

- Bromomethyl : Prone to nucleophilic substitution (e.g., with amines or thiols) to form C-N or C-S bonds .

- Chloropropanone : The α-chloro group participates in elimination reactions (e.g., dehydrohalogenation to form α,β-unsaturated ketones) under basic conditions .

Caution : Competing reactions (e.g., hydrolysis of the methoxy group) require pH control (<7) .

Advanced Research Questions

Q. How does crystallographic data resolve ambiguities in molecular conformation, and what challenges arise in refining the structure?

- XRD Analysis : The compound’s crystal lattice (monoclinic, space group P2₁/c) reveals dihedral angles between the methoxyphenyl and chloropropanone groups (~45°), indicating steric hindrance .

- Refinement Challenges : Disordered bromine atoms in the lattice require high-resolution data (≤1.0 Å) and software like SHELXL for anisotropic displacement parameter modeling .

Q. What computational methods (DFT, MD) are used to predict electronic properties and reactivity?

Q. How can contradictory data on reaction outcomes (e.g., substitution vs. elimination) be resolved?

- Case Study : Bromination of the allyl chain may yield 2-bromo derivatives (kinetic control) or 3-bromo isomers (thermodynamic control) depending on temperature .

- Resolution : Use in situ monitoring (e.g., HPLC-MS) to track intermediate formation and adjust reaction kinetics .

Q. What strategies optimize regioselectivity in halogenation reactions involving this compound?

- Directing Groups : The methoxy group acts as an electron donor, directing electrophilic bromine to the para position relative to itself .

- Steric Effects : Bulky substituents on the phenyl ring favor bromination at the less hindered 3-position .

Q. How does this compound interact with biological macromolecules (e.g., enzymes), and what methodologies validate these interactions?

Q. What are the stability profiles of this compound under varying storage conditions?

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.